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Compound of Interest

Compound Name: Sevasemten

Cat. No.: B12400671 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sevasemten's long-term safety and efficacy

with current therapeutic alternatives for Becker Muscular Dystrophy (BMD) and Duchenne

Muscular Dystrophy (DMD). The information is compiled from publicly available clinical trial

data and research publications to support informed decision-making in the drug development

process.

Executive Summary
Sevasemten (EDG-5506) is an investigational, orally administered, first-in-class selective

inhibitor of fast skeletal muscle myosin ATPase.[1] It is designed to reduce contraction-induced

muscle damage in dystrophinopathies.[1] Clinical trials in BMD have demonstrated that

Sevasemten can significantly reduce muscle damage biomarkers and stabilize motor function

over a two-year period. In DMD, it is being investigated as a potential therapy for younger

patients and those who have received gene therapy. This guide will delve into the available

data for Sevasemten and compare it against the current standards of care: corticosteroids for

both BMD and DMD, and gene therapy primarily for DMD.

Mechanism of Action of Sevasemten
Sevasemten's novel mechanism of action targets the underlying pathology of muscle damage

in dystrophin-deficient muscles. By selectively inhibiting the ATPase activity of fast-twitch
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myosin, Sevasemten reduces the force of muscle contraction, thereby lessening the stress on

the fragile sarcolemma and mitigating the cycle of muscle damage and inflammation.[2][3]
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Figure 1: Sevasemten's Mechanism of Action.

Comparative Efficacy
The primary measure of functional efficacy in many BMD and DMD trials is the North Star

Ambulatory Assessment (NSAA), a 17-item scale that measures motor performance.

Sevasemten Efficacy Data
ARCH Trial (Open-Label, BMD): In the ARCH open-label trial, 12 ambulatory adult males with

BMD were treated with Sevasemten for 24 months.[4] The mean change in NSAA score from

baseline was -0.2, which was a significant divergence from the expected -2.4 point decline

observed in natural history cohorts.[5] A comparison to predicted external controls showed that

Sevasemten was associated with a statistically significant preservation of NSAA scores at 12,

18, and 24 months (p<0.001, p<0.001, and p=0.034, respectively).[6]

CANYON Trial (Placebo-Controlled, BMD): The Phase 2 CANYON trial enrolled 40 adults and

29 adolescents with BMD.[7] In the adult cohort, after 12 months, there was a 1.1-point

difference in the change of NSAA total score favoring Sevasemten over placebo, although this

was not statistically significant (p=0.16).[8][9][10][11] The Sevasemten group's NSAA scores

remained stable, while the placebo group showed a decline consistent with natural history

studies.[8][9][10][11]
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Trial Indication
Treatmen
t Group

N Duration

Mean
Change
in NSAA
(vs.
Control/N
atural
History)

p-value

ARCH BMD
Sevasemte

n
12 24 months

+2.2 points

(vs. Natural

History)

<0.05

CANYON BMD
Sevasemte

n
28 (adults) 12 months

+1.1 points

(vs.

Placebo)

0.16

Table 1: Summary of Sevasemten Efficacy Data (NSAA)

Corticosteroids Efficacy Data (DMD)
Corticosteroids (prednisone/prednisolone and deflazacort) are the standard of care for DMD.

Long-term studies have shown that they slow disease progression. A prospective cohort study

demonstrated that long-term glucocorticoid treatment delayed the loss of mobility milestones by

2.1 to 4.4 years compared to those treated for less than a year.[12] Another study showed that

after 36 months, boys on continuous steroid treatment had a mean decrease in NSAA of -6.2,

compared to -15.3 in untreated boys.[13]

Study Type Treatment Duration
Mean Change in
NSAA (vs. Control)

Prospective Cohort
Continuous

Corticosteroids
36 months

+9.1 points (vs. No

Treatment)

Retrospective

Analysis

Daily Deflazacort vs.

Daily Prednisone
48 weeks +1.56 points

Table 2: Summary of Corticosteroid Efficacy Data in DMD (NSAA)
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Gene Therapy Efficacy Data (DMD)
Several gene therapies are in development or recently approved for DMD. Long-term data is

still emerging. For delandistrogene moxeparvovec (SRP-9001), a 4-year follow-up of four

participants in a Phase 1/2a trial showed a mean increase of 7.0 points in NSAA from baseline.

[14] A post-hoc analysis demonstrated a statistically significant 9.4-point difference in NSAA

score compared to an external control cohort (p=0.0125).[14] However, the larger EMBARK

Phase 3 trial did not meet its primary endpoint of a significant improvement in NSAA score at

52 weeks.[15]

Therapy Trial Phase N Duration

Mean
Change in
NSAA (vs.
Control)

p-value

Delandistroge

ne

moxeparvove

c

Phase 1/2a 4 4 years

+9.4 points

(vs. External

Control)

0.0125

Delandistroge

ne

moxeparvove

c

Phase 3

(EMBARK)
63 52 weeks

Not

Statistically

Significant

N/A

Table 3: Summary of Gene Therapy Efficacy Data in DMD (NSAA)

Comparative Safety and Tolerability
Sevasemten Safety Profile
Across clinical trials, Sevasemten has been generally well-tolerated.[11][16] The most

common adverse events reported in a Phase 1 study were dizziness and somnolence.[2] No

serious adverse events leading to discontinuation have been reported in the ARCH and

CANYON trials.[10][11]

Corticosteroids Safety Profile

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.cgtlive.com/view/duchenne-muscular-dystrophy-gene-therapy-continues-to-show-efficacy-and-safety
https://www.cgtlive.com/view/duchenne-muscular-dystrophy-gene-therapy-continues-to-show-efficacy-and-safety
https://pmc.ncbi.nlm.nih.gov/articles/PMC11091590/
https://www.benchchem.com/product/b12400671?utm_src=pdf-body
https://www.benchchem.com/product/b12400671?utm_src=pdf-body
https://www.institut-myologie.org/en/2025/07/17/edg-5506-sevasemten-stabilises-functional-scores-in-beckers-myopathy/
https://www.parentprojectmd.org/research/clinical-trials/understanding-gene-therapy-trials-results-data/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12338012/
https://www.parentprojectmd.org/edgewise-therapeutics-announces-positive-two-year-topline-results-from-arch-study-of-edg-5506/
https://www.institut-myologie.org/en/2025/07/17/edg-5506-sevasemten-stabilises-functional-scores-in-beckers-myopathy/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Long-term corticosteroid use is associated with a range of side effects. A systematic review and

patient community survey identified weight gain/obesity, poor growth/short stature, and

Cushingoid features as the most common parent-reported side effects.[17] More serious

concerns include an increased risk of fractures and behavioral issues.[17] A meta-analysis

found that intermittent prednisone was associated with a higher prevalence of cushingoid

appearance, excessive hair growth, and hypertension compared to daily dosing.[18]

Table 4: Common Adverse Events Associated with Long-Term Corticosteroid Use in DMD

Adverse Event Category Specific Events

Endocrine/Metabolic
Weight gain, Cushingoid features, Growth
suppression, Delayed puberty,
Diabetes/Prediabetes

Musculoskeletal Osteoporosis, Increased fracture risk

Behavioral Irritability, Mood swings

| Other | Cataracts, Hypertension |

Gene Therapy Safety Profile
The safety profile of AAV-based gene therapies for DMD is still being characterized. Reported

adverse events include vomiting, nausea, and acute liver injury.[19] More serious adverse

events, though less common, have included immune-mediated myositis, myocarditis, and

complement activation.[15][16][19][20] There have been reports of patient deaths in gene

therapy trials, highlighting the potential for severe adverse reactions.[16]

Table 5: Reported Adverse Events in Duchenne Muscular Dystrophy Gene Therapy Trials

Adverse Event Category Specific Events

Common
Vomiting, Nausea, Decreased appetite,
Fever
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| Serious | Acute liver injury, Myocarditis, Immune-mediated myositis, Thrombocytopenia,

Complement activation |

Biomarker Data Comparison
A key aspect of Sevasemten's clinical development has been the consistent and significant

reduction in biomarkers of muscle damage.

Biomarker Sevasemten (BMD)
Corticosteroids
(DMD)

Gene Therapy
(DMD)

Creatine Kinase (CK)
-28% (CANYON, vs.

placebo, p=0.02)[9]

Variable, not a primary

efficacy endpoint
Reductions observed

Fast Skeletal Muscle

Troponin I (TNNI2)

-77% (CANYON, vs.

placebo, p<0.001)[8]

Not typically

measured

Not typically

measured

Table 6: Comparative Biomarker Data

Experimental Protocols
Sevasemten Clinical Trial Workflow
The following diagram illustrates a generalized workflow for the Phase 2 CANYON and pivotal

GRAND CANYON trials for Sevasemten in patients with Becker Muscular Dystrophy.

CANYON/GRAND CANYON Trial Protocol

Screening Period
(up to 4 weeks)

Randomization
(2:1 or 3:1 Sevasemten:Placebo)

Treatment Period
(12 or 18 months)

- Sevasemten or Placebo
- Daily Oral Dosing

Follow-up Period
(4 weeks)

Open-Label Extension
(MESA Trial)

Click to download full resolution via product page

Figure 2: Generalized Sevasemten Clinical Trial Workflow.
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Key Methodologies from Sevasemten Trials:

ARCH (NCT05160415): This was an open-label, single-center Phase 1b study in 12

ambulatory adult males with BMD.[4] Participants received daily oral doses of Sevasemten,

starting at 10 mg and titrating up to 20 mg, then back down to 10 mg over 24 months.[4]

Assessments included safety, pharmacokinetics, and changes in biomarkers of muscle

damage (CK, TNNI2) and functional measures (NSAA, 100-meter timed test).[4]

CANYON (NCT05291091): This was a Phase 2, double-blind, placebo-controlled study in 40

adults and 29 adolescents with BMD.[7][21] Participants were randomized to receive either

Sevasemten or placebo for 12 months.[7][21] The primary endpoint for adults was the

change from baseline in serum CK.[7] Key secondary endpoints included the change from

baseline in the NSAA total score.[7]

Conclusion
Sevasemten presents a promising, novel, muscle-directed therapeutic approach for

dystrophinopathies. Its long-term safety profile appears favorable, and it has demonstrated a

consistent ability to reduce key biomarkers of muscle damage. In Becker Muscular Dystrophy,

Sevasemten has shown a statistically significant stabilization of motor function compared to

natural history.

In comparison, corticosteroids, the current standard of care for Duchenne Muscular Dystrophy,

have well-documented long-term benefits in slowing disease progression but are associated

with a significant burden of side effects. Gene therapy offers the potential for a one-time

transformative treatment for DMD, but long-term efficacy data is still maturing, and significant

safety concerns remain.

For researchers and drug developers, Sevasemten's targeted mechanism, oral administration,

and favorable safety profile to date make it a compelling candidate for further investigation,

both as a monotherapy and potentially in combination with other therapeutic modalities. The

ongoing and planned pivotal trials will be crucial in definitively establishing its long-term efficacy

and safety in both Becker and Duchenne Muscular Dystrophy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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